N-[3-(1H-benzimidazol-2-yl)propyl]benzamide
Description
N-[3-(1H-benzimidazol-2-yl)propyl]benzamide is a compound that features a benzimidazole ring fused with a benzamide moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(13-7-2-1-3-8-13)18-12-6-11-16-19-14-9-4-5-10-15(14)20-16/h1-5,7-10H,6,11-12H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEAINJHEJHAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]benzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring . This intermediate is then reacted with a 3-halopropylbenzamide derivative in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like copper-doped silica cuprous sulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the benzimidazole ring or the benzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and antihypertensive activities.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with similar biological activities.
N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide: A similar compound with anticancer properties.
Indole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]benzamide is unique due to its specific combination of a benzimidazole ring and a benzamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
